An In-Depth Technical Guide to 1-(6-Ethoxypyridin-3-yl)ethanone (CAS 885229-37-8): A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-(6-Ethoxypyridin-3-yl)ethanone (CAS 885229-37-8): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Pyridine Intermediate
1-(6-Ethoxypyridin-3-yl)ethanone, registered under CAS number 885229-37-8, is a substituted pyridine derivative that has emerged as a crucial building block in medicinal chemistry. Its strategic importance lies in the unique combination of a reactive acetyl group at the 3-position and an electron-donating ethoxy group at the 6-position of the pyridine ring. This arrangement provides a versatile scaffold for the synthesis of complex heterocyclic compounds, particularly those targeting key enzymes in signaling pathways implicated in a variety of diseases. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on its role in the development of next-generation therapeutics, such as kinase inhibitors.
Table 1: Physicochemical Properties of 1-(6-Ethoxypyridin-3-yl)ethanone
| Property | Value |
| CAS Number | 885229-37-8 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Solid (predicted) |
| Synonyms | 3-Acetyl-6-ethoxypyridine |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O"]; C6 [label="C"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"];
// Define invisible nodes for positioning hydrogens H1 [label="H", pos="2.3,0.8!"]; H2 [label="H", pos="2.3,-0.8!"]; H3 [label="H", pos="0.8,-2.3!"]; H4 [label="H", pos="-0.8,-2.3!"]; H5 [label="H", pos="-2.3,-0.8!"]; H6 [label="H", pos="-2.3,0.8!"]; H7 [label="H", pos="-0.8,2.3!"]; H8 [label="H", pos="0.8,2.3!"];
// Position the atoms N1 [pos="0,1.5!"]; C1 [pos="-1.3,0.75!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="0,-1.5!"]; C4 [pos="1.3,-0.75!"]; C5 [pos="1.3,0.75!"]; O1 [pos="2.6,1.25!"]; C6 [pos="3.9,0.75!"]; C7 [pos="5.2,1.25!"]; O2 [pos="0,-2.9!"]; C8 [pos="2.6,-1.25!"]; C9 [pos="3.9,-0.75!"];
// Draw the bonds N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C5 -- O1 [len=1.5]; O1 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C3 -- C8 [len=1.5]; C8 -- O2 [style=double, len=1.5]; C8 -- C9 [len=1.5];
}
Caption: Chemical structure of 1-(6-Ethoxypyridin-3-yl)ethanone.
Synthetic Strategies: Accessing the Core Scaffold
While a definitive, publicly available, step-by-step synthesis protocol for 1-(6-ethoxypyridin-3-yl)ethanone is not extensively documented in peer-reviewed literature, its structure suggests several plausible and efficient synthetic routes based on modern organic chemistry principles. The most logical precursor is 5-bromo-2-ethoxypyridine , a commercially available starting material. The introduction of the acetyl group at the 3-position can be achieved through various palladium-catalyzed cross-coupling reactions.
Plausible Synthetic Pathway: Palladium-Catalyzed Cross-Coupling
The introduction of an acetyl group onto an aryl or heteroaryl halide is a well-established transformation. Several methods are applicable, with Stille and Suzuki-Miyaura couplings being among the most robust and widely used in pharmaceutical development.
Caption: Plausible synthetic routes to 1-(6-Ethoxypyridin-3-yl)ethanone.
1. Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide.[1][2][3] In this case, 5-bromo-2-ethoxypyridine would be reacted with an acetyltin reagent, such as acetyltributylstannane, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant consideration.[4]
2. Suzuki-Miyaura Coupling: A widely favored method in the pharmaceutical industry due to the low toxicity of boronic acid reagents.[5][6] The synthesis would involve the reaction of 5-bromo-2-ethoxypyridine with a suitable acetylboronic acid or ester derivative in the presence of a palladium catalyst and a base. This method is known for its high yields and functional group tolerance.
3. Heck Reaction: This reaction could provide an alternative route by coupling 5-bromo-2-ethoxypyridine with an alkene, such as ethyl vinyl ether.[7][8] The initial product of this reaction would be an enol ether, which upon acidic hydrolysis, would yield the desired ketone.[5]
Experimental Protocol: A Generalized Stille Coupling Approach
The following is a representative, self-validating protocol based on established Stille coupling methodologies for similar substrates.[2][3]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-ethoxypyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable anhydrous solvent (e.g., toluene or DMF).
-
Reagent Addition: Add the acetyltin reagent (e.g., acetyltributylstannane, 1.2 eq.) via syringe.
-
Reaction Conditions: Heat the mixture to a temperature typically between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(6-ethoxypyridin-3-yl)ethanone.
Characterization and Spectral Analysis
While a comprehensive, publicly available dataset for 1-(6-ethoxypyridin-3-yl)ethanone is limited, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons on the pyridine ring (doublet around 8.5-9.0 ppm for H-2, doublet of doublets around 7.8-8.2 ppm for H-4, and a doublet around 6.7-7.0 ppm for H-5).- Quartet for the ethoxy methylene protons (-OCH₂-) around 4.3-4.5 ppm.- Singlet for the acetyl methyl protons (-COCH₃) around 2.5-2.7 ppm.- Triplet for the ethoxy methyl protons (-CH₃) around 1.3-1.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (-C=O) signal around 195-200 ppm.- Aromatic carbons of the pyridine ring in the range of 110-165 ppm.- Methylene carbon of the ethoxy group (-OCH₂-) around 60-65 ppm.- Methyl carbon of the acetyl group (-COCH₃) around 25-30 ppm.- Methyl carbon of the ethoxy group (-CH₃) around 14-16 ppm. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 165.- Fragmentation pattern showing loss of a methyl group (M-15) at m/z = 150 and loss of an acetyl group (M-43) at m/z = 122. |
| FTIR | - Strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹.- C-O stretching vibrations for the ethoxy group around 1250-1050 cm⁻¹.- Aromatic C-H and C=C/C=N stretching vibrations. |
Reactivity and Role as a Synthetic Intermediate
The chemical reactivity of 1-(6-ethoxypyridin-3-yl)ethanone is dominated by the acetyl group and the pyridine ring. This dual functionality makes it a highly valuable intermediate for building molecular complexity.
-
Reactions at the Acetyl Group: The acetyl group can undergo a wide range of classical ketone reactions. The alpha-protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. The carbonyl group itself is susceptible to nucleophilic attack, reduction to an alcohol, or conversion to an imine.
-
Reactions on the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in further cross-coupling reactions if a suitable leaving group is present.
The primary utility of this compound is as a precursor for the synthesis of more complex heterocyclic systems, particularly those of pharmaceutical interest. A common synthetic strategy involves the condensation of the acetyl group with other reagents to form a new ring system fused to or substituted on the pyridine core.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
Substituted pyridines are a cornerstone of modern medicinal chemistry, and 1-(6-ethoxypyridin-3-yl)ethanone is a prime example of a building block for targeted therapies. Its structure is frequently incorporated into inhibitors of protein kinases, a class of enzymes that are critical regulators of cell signaling and are often dysregulated in diseases such as cancer and autoimmune disorders.
Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) Inhibitors:
There is substantial evidence from patent literature that ethanone derivatives with similar substitution patterns are key intermediates in the synthesis of inhibitors for Janus kinases (JAKs) and Spleen Tyrosine Kinase (SYK).[4][7][9] These kinases are crucial components of signaling pathways that regulate immune cell function. Inhibitors of these kinases have shown significant therapeutic success in treating autoimmune diseases like rheumatoid arthritis and certain types of cancer.
Caption: General synthetic application in kinase inhibitor development.
The synthesis of these inhibitors often involves a condensation reaction with the acetyl group of 1-(6-ethoxypyridin-3-yl)ethanone to form a more complex heterocyclic system, such as a pyrazolopyrimidine, which serves as the core scaffold of the final drug molecule. The ethoxy group at the 6-position can serve as a key recognition element for binding to the target kinase or can be a site for further synthetic modification to optimize the drug's properties.
Safety and Handling
As with any laboratory chemical, 1-(6-ethoxypyridin-3-yl)ethanone should be handled with appropriate care. Based on data for structurally similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.
Conclusion
1-(6-Ethoxypyridin-3-yl)ethanone is a valuable and versatile building block in the field of drug discovery. Its synthesis, while not widely published in detail, can be reliably achieved through modern cross-coupling methodologies. The true value of this compound lies in its ability to serve as a key intermediate for the construction of complex, biologically active molecules, particularly kinase inhibitors for the treatment of cancer and autoimmune diseases. As research in targeted therapies continues to expand, the demand for such strategically functionalized heterocyclic intermediates is likely to grow, solidifying the importance of 1-(6-ethoxypyridin-3-yl)ethanone in the medicinal chemist's toolbox.
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Wikipedia. Stille reaction. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
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MySkinRecipes. 1-(6-Ethoxypyridin-3-yl)ethanone. [Link]
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PubMed. Optimization of a series of potent, selective and orally bioavailable SYK inhibitors. [Link]
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MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]
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Royal Society of Chemistry. Acetic anhydride as a versatile carbon source in carbonylation reactions. [Link]
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PubMed. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. [Link]
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- Google Patents. Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
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ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]
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Chemistry LibreTexts. Heck Reaction. [Link]
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Royal Society of Chemistry. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Royal Society of Chemistry. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Link]
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MDPI. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. [Link]
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